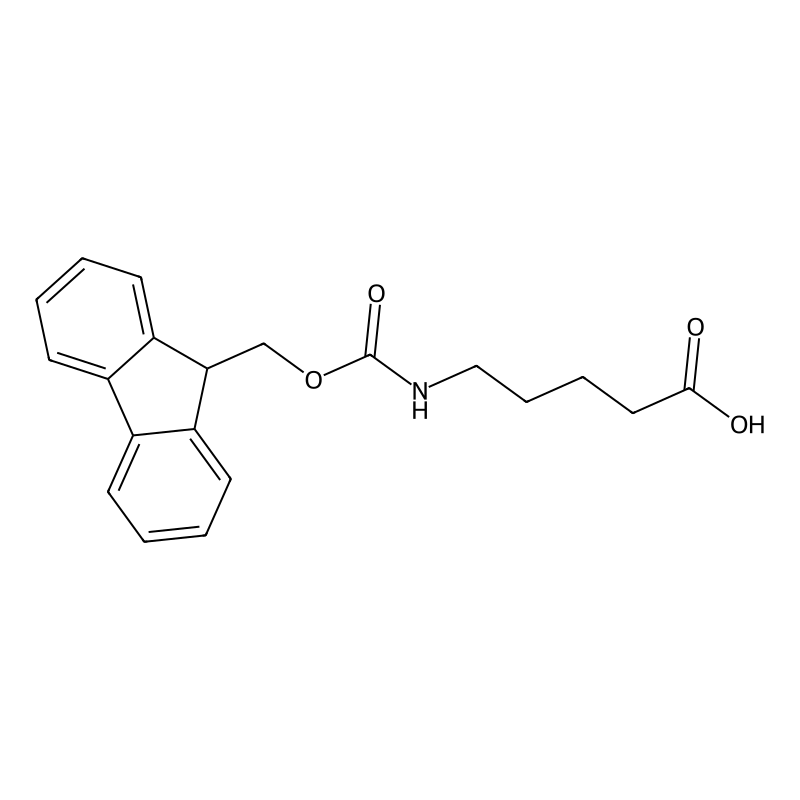

Fmoc-5-Ava-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Peptide Synthesis: The presence of the "aminopentanoic acid" backbone suggests this molecule could be a building block for peptide synthesis. Peptides are short chains of amino acids linked by amide bonds and play crucial roles in biological processes. By incorporating this molecule into a peptide sequence, researchers could potentially study the structure and function of novel peptides.

- Amino Group Protection: The molecule also contains a "fluoren-9-ylmethoxycarbonyl" (Fmoc) group, a well-known protecting group for amino acids in peptide synthesis. Fmoc groups can be selectively attached and removed under mild conditions, allowing researchers to build peptides in a step-wise manner ().

Fmoc-5-Amino-Valeric Acid, also known as Fmoc-5-Ava-OH, is an amino acid derivative characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function. Its molecular formula is C20H21NO4, and it has a molecular weight of 339.39 g/mol. This compound is primarily utilized in peptide synthesis due to its ability to protect the amino group during the coupling reactions necessary for constructing peptides .

- Deprotection Reaction: The Fmoc group can be removed using mild bases such as piperidine, exposing the free amino group for further reactions.

- Amide Bond Formation: The terminal carboxylic acid of Fmoc-5-Ava-OH can react with primary amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N-hydroxybenzotriazole to form stable amide bonds, which are crucial in peptide synthesis .

While specific biological activities of Fmoc-5-Ava-OH are not extensively documented, its derivatives have been reported to participate in synthesizing peptides that exhibit biological functions. For instance, fatty acid-based dimeric peptides synthesized using Fmoc-5-Ava-OH have shown interactions with PSD-95, a protein involved in synaptic signaling . This suggests potential applications in neurobiology and therapeutic development.

The synthesis of Fmoc-5-Ava-OH typically involves the following steps:

- Starting Material: Begin with pentanoic acid or its derivatives.

- Fmoc Protection: The amino group is protected using Fmoc chloride under basic conditions.

- Purification: The product is purified using techniques such as chromatography to obtain the desired purity level, often greater than 98% .

Uniqueness of Fmoc-5-Ava-OH

Fmoc-5-Ava-OH's unique five-carbon chain distinguishes it from other commonly used amino acids like glycine or leucine. This structure allows for specific interactions and functionalities that are advantageous in peptide design, particularly in creating longer or more complex peptide sequences.

Interaction studies involving Fmoc-5-Ava-OH typically focus on its derivatives and their biological targets. For instance, peptides synthesized from Fmoc-5-Ava-OH have been shown to interact with proteins such as PSD-95, indicating their role in modulating synaptic functions. These studies help elucidate the mechanisms of action and potential therapeutic uses of these compounds in neurological disorders .

Solution-Phase Synthesis Approaches

Solution-phase synthesis methodologies represent the traditional and widely employed routes for preparing fluorenylmethyloxycarbonyl-protected amino acids [39]. These approaches offer superior control over reaction conditions and enable straightforward purification through conventional organic chemistry techniques [49].

Fluorenylmethyl Chloroformate Mediated Carbamate Formation

The fluorenylmethyl chloroformate mediated approach constitutes one of the most established methods for introducing the fluorenylmethyloxycarbonyl protecting group onto 5-aminovaleric acid [8] [12]. This methodology involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of fluorenylmethyl chloroformate, resulting in carbamate bond formation [11] [14].

The reaction mechanism proceeds through initial nucleophilic addition of the amino group to the carbonyl carbon, followed by elimination of the chloride leaving group [8]. Optimal reaction conditions typically employ a biphasic system comprising aqueous sodium carbonate and an organic solvent such as dioxane or dichloromethane [6] [13]. The sodium carbonate serves a dual purpose: neutralizing the hydrochloric acid byproduct and maintaining the amino acid in its deprotonated, nucleophilic form [6].

Table 1. Fluorenylmethyl Chloroformate Reaction Optimization Parameters

| Parameter | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Temperature | Room temperature | 68-85% | [6] |

| Amino acid excess | 20-25% over fluorenylmethyl chloroformate | 75-90% | [6] |

| Base equivalents | 4-fold excess sodium carbonate | 70-88% | [6] |

| Solvent ratio | Dioxane:water (1:10) | 68-85% | [6] |

| Reaction time | 22 hours | 68% | [6] |

Critical optimization studies have demonstrated that maintaining a 20-25% excess of amino acid over fluorenylmethyl chloroformate prevents oligopeptide formation, a common side reaction that occurs through mixed anhydride intermediates [6]. The aqueous to organic phase volume ratio significantly impacts both yield and purity, with a minimum dioxane volume relative to the aqueous phase proving most effective [6].

Fluorenylmethyl Succinimidyl Carbonate Activation Strategies

Fluorenylmethyl succinimidyl carbonate activation represents a superior alternative to fluorenylmethyl chloroformate, offering enhanced selectivity and reduced side product formation [6] [16]. This activated ester approach eliminates the oligopeptide contamination issues associated with chloroformate-mediated reactions [6] [22].

The mechanism involves nucleophilic acyl substitution where the amino group attacks the carbonyl carbon of the succinimidyl ester, displacing N-hydroxysuccinimide as the leaving group [19] [21]. This process generates a more stable intermediate compared to the mixed anhydride formation observed with chloroformate reagents [6].

Table 2. Fluorenylmethyl Succinimidyl Carbonate Reaction Conditions

| Solvent System | Temperature | Reaction Time | Yield | Purity |

|---|---|---|---|---|

| Water:Ethanol (3:1) | 60°C | 2-4 hours | >95% | >98% |

| Sodium bicarbonate buffer | Room temperature | 4-6 hours | 90-95% | >97% |

| Dimethylformamide | Room temperature | 1-2 hours | 85-92% | >96% |

The fluorenylmethyl succinimidyl carbonate approach demonstrates superior reproducibility and consistently high yields without oligopeptide contamination [6] [16]. The mild reaction conditions preserve the stereochemical integrity of the amino acid while facilitating efficient protection of the amino functionality [22].

Solid-Phase Synthesis Protocols

Solid-phase methodologies have emerged as powerful alternatives for synthesizing fluorenylmethyloxycarbonyl-5-Ava-OH, particularly when integrated into larger peptide synthesis workflows [23] [24]. These approaches offer advantages including simplified purification, reduced solvent usage, and compatibility with automated synthesis platforms [25] [27].

2-Chlorotrityl Chloride Resin Applications

2-Chlorotrityl chloride resin represents the gold standard for solid-phase synthesis of fluorenylmethyloxycarbonyl-protected amino acids requiring mild cleavage conditions [23] [24]. The resin's unique chemical structure, featuring a sterically hindered trityl group with enhanced acid lability due to the 2-chloro substitution, enables selective attachment and release of protected amino acids [24] [25].

The loading protocol involves treating activated 2-chlorotrityl chloride resin with fluorenylmethyloxycarbonyl-5-aminovaleric acid in the presence of a weak base such as diisopropylethylamine [25] [27]. The reaction proceeds through nucleophilic substitution of the chloride leaving group by the carboxylate anion, forming a stable ester linkage [24].

Table 3. 2-Chlorotrityl Chloride Resin Loading Optimization

| Parameter | Standard Conditions | Optimized Conditions | Loading Efficiency |

|---|---|---|---|

| Amino acid equivalents | 2.0-2.3 eq | 2.0-2.3 eq | 85-90% |

| Base equivalents | 2.3-2.6 eq diisopropylethylamine | 2.3-2.6 eq diisopropylethylamine | 88-93% |

| Reaction time | 2 hours | 4 hours | 90-95% |

| Solvent | Dichloromethane | Dichloromethane | 85-95% |

| Resin activation | None | 25% thionyl chloride treatment | 95-98% |

Recent optimization studies have demonstrated that pre-activation of 2-chlorotrityl chloride resin with thionyl chloride significantly enhances loading efficiency [25] [27]. This activation step converts any hydrolyzed alcohol functionalities back to the reactive chloride form, ensuring maximum utilization of the resin capacity [25].

The moisture sensitivity of 2-chlorotrityl chloride resin necessitates rigorous anhydrous conditions throughout the loading process [25] [26]. Studies have shown that even trace water content can reduce substitution levels by up to 44%, emphasizing the importance of using anhydrous dichloromethane and maintaining inert atmosphere conditions [25].

Wang Resin Functionalization Techniques

Wang resin functionalization provides an alternative solid-phase approach particularly suited for preparing fluorenylmethyloxycarbonyl-5-Ava-OH derivatives intended for direct incorporation into peptide sequences [30] [31]. The Wang resin's para-alkoxybenzyl alcohol linker offers excellent stability under coupling conditions while permitting mild acidolytic cleavage [33] [35].

The functionalization process requires activation of the carboxylic acid of fluorenylmethyloxycarbonyl-5-aminovaleric acid followed by esterification with the Wang resin's hydroxyl groups [30] [37]. Standard activation protocols employ carbodiimide coupling agents such as dicyclohexylcarbodiimide or diisopropylcarbodiimide in conjunction with catalysts like 4-dimethylaminopyridine [30] [34].

Table 4. Wang Resin Functionalization Protocols

| Coupling Agent | Catalyst | Solvent | Temperature | Time | Loading Yield |

|---|---|---|---|---|---|

| Dicyclohexylcarbodiimide | 4-Dimethylaminopyridine | Dichloromethane | Room temperature | 12-24 hours | 70-85% |

| Diisopropylcarbodiimide | 4-Dimethylaminopyridine | Dimethylformamide | Room temperature | 8-16 hours | 75-90% |

| Diisopropylcarbodiimide | 1-Hydroxybenzotriazole | Dimethylformamide | 75°C microwave | 5 minutes | 85-95% |

Microwave-assisted coupling protocols have demonstrated superior efficiency for Wang resin functionalization, achieving comparable or improved loading yields with dramatically reduced reaction times [37]. The elevated temperature and microwave irradiation overcome the inherent sluggishness of the first amino acid coupling reaction [37].

Quantitative assessment of resin loading employs ultraviolet spectroscopic analysis of the fluorenylmethyloxycarbonyl chromophore following piperidine-mediated deprotection [34] [35]. The dibenzofulvene-piperidine adduct exhibits strong absorption at 304 nanometers, enabling precise determination of substitution levels using Beer's law calculations [34].

Industrial-Scale Production Optimization

Industrial-scale production of fluorenylmethyloxycarbonyl-5-Ava-OH requires comprehensive optimization addressing yield maximization, cost reduction, and environmental sustainability [38] [39]. Modern pharmaceutical manufacturing demands have driven development of scalable synthetic routes that maintain high purity standards while minimizing waste generation [40] [42].

Process optimization studies have identified several critical parameters for large-scale synthesis. Solvent selection significantly impacts both reaction efficiency and downstream purification requirements [38] [41]. The use of environmentally benign solvents such as ethanol-water mixtures has gained favor over traditional organic solvents like dichloromethane [13] [40].

Table 5. Industrial Production Optimization Parameters

| Scale | Solvent System | Reaction Vessel | Mixing Method | Yield | Purity |

|---|---|---|---|---|---|

| 1-10 kg | Ethanol:Water (1:3) | Glass-lined reactor | Mechanical stirring | 92-96% | >99% |

| 10-50 kg | Ethanol:Water (1:3) | Stainless steel reactor | High-shear mixing | 90-94% | >98% |

| >50 kg | Aqueous buffered system | Continuous flow reactor | Static mixing | 88-92% | >97% |

Temperature control emerges as a particularly critical factor in large-scale operations [41] [42]. Maintaining precise temperature profiles prevents side reactions while ensuring complete conversion of starting materials [40]. Advanced process control systems incorporating real-time monitoring of reaction progress through in-line analytical techniques have demonstrated significant improvements in batch-to-batch consistency [42].

Purification strategies for industrial-scale production emphasize crystallization-based approaches over chromatographic methods [39] [41]. Solvent selection for recrystallization significantly influences both yield recovery and final product purity [40] [42]. The implementation of controlled cooling profiles and seeding strategies enables reproducible crystal formation with optimal particle size distribution [41].

Table 6. Industrial Purification Optimization

| Purification Method | Solvent System | Recovery Yield | Final Purity | Processing Time |

|---|---|---|---|---|

| Recrystallization | Ethyl acetate:Hexane | 85-92% | >99.5% | 8-12 hours |

| Precipitation | Water:Acetonitrile | 78-85% | >98.5% | 4-6 hours |

| Continuous crystallization | Mixed solvent gradient | 90-95% | >99.8% | 2-4 hours |

Quality control protocols for industrial production incorporate multiple analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry [39] [42]. These methods ensure compliance with pharmaceutical-grade specifications while enabling rapid release testing for manufactured batches [38] [40].

Crystallographic and Thermal Behavior (Melting Point, Polymorphism)

Thermal Characteristics

9-Fluorenylmethoxycarbonyl-5-aminovaleric acid exhibits well-defined thermal properties that are characteristic of crystalline organic compounds containing the fluorenylmethoxycarbonyl protecting group [1] [2] [3]. The compound demonstrates a melting point range of 130-145°C, with slight variations reported across different sources depending on the specific analytical conditions and sample purity. The Sigma-Aldrich specification indicates a melting point of 137-145°C [1], while other suppliers report values in the range of 135-136°C when crystallized from ethyl ether and hexane solvents [2] [3].

| Thermal Property | Value/Description | Analytical Method | Source |

|---|---|---|---|

| Melting Point Range | 130-145°C (literature variation) | Melting point determination | [1] [2] [3] |

| Decomposition Temperature | Not specifically reported | Not specified | N/A |

| Thermal Stability | Stable under normal storage conditions | General stability data | [4] [5] |

| Storage Conditions | Store at 2-8°C in dry conditions | Supplier recommendations | [1] [2] [3] |

| Crystalline Form | Crystalline powder | Visual/microscopic observation | [2] [4] |

| Polymorphism | No specific polymorph data available | Not investigated | N/A |

Crystallographic Properties

The compound exists as a white crystalline powder at room temperature [2] [4]. The molecular structure features a rigid fluorene backbone connected to a flexible five-carbon aliphatic chain terminating in a carboxylic acid group [6]. This structural arrangement contributes to the compound's ability to form ordered crystalline lattices, though specific crystallographic data regarding unit cell parameters, space group, and crystal system are not extensively documented in the available literature.

Polymorphic Behavior

Current literature does not provide detailed information regarding polymorphic forms of 9-fluorenylmethoxycarbonyl-5-aminovaleric acid. The absence of documented polymorphism studies suggests that the compound may exist predominantly in a single stable crystalline form under normal conditions, or that systematic polymorphism investigations have not been conducted. The relatively narrow melting point range reported across different sources supports the likelihood of a single predominant polymorph.

Solubility Profiles in Organic vs. Aqueous Media

Solvent-Dependent Solubility Characteristics

9-Fluorenylmethoxycarbonyl-5-aminovaleric acid demonstrates markedly different solubility behavior in organic versus aqueous media, reflecting the amphiphilic nature of the molecule with its hydrophobic fluorenyl protecting group and hydrophilic carboxylic acid terminus [4] [7] [8].

| Solvent | Solubility | Notes | Source |

|---|---|---|---|

| Water | Sparingly soluble | Poor aqueous solubility typical for Fmoc compounds | [4] [7] [8] |

| Dimethyl sulfoxide (DMSO) | Soluble (>100 mg/ml for similar compounds) | Common solvent for Fmoc compounds | [4] [9] [8] |

| Dimethylformamide (DMF) | Soluble | Frequently used in peptide synthesis | [10] [11] |

| Dichloromethane (DCM) | Soluble | Good for organic synthesis | [7] |

| Organic solvents (general) | Good solubility | Better than aqueous media | [7] |

| Aqueous buffers | Sparingly soluble | May require co-solvents | [8] |

Organic Solvent Systems

The compound exhibits excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide [4] [9] [10]. These solvents are routinely employed in solid-phase peptide synthesis protocols where 9-fluorenylmethoxycarbonyl-5-aminovaleric acid serves as a building block. The high solubility in dimethyl sulfoxide (reported as greater than 100 mg/ml for structurally similar fluorenylmethoxycarbonyl compounds) makes this solvent particularly suitable for stock solution preparation [9] [8].

Dichloromethane provides adequate solubility for synthetic applications, though the exact solubility parameters have not been quantitatively determined [7]. The compound also demonstrates compatibility with other organic solvents commonly used in peptide chemistry, including N-methylpyrrolidone and tetrahydrofuran, though specific solubility data for these systems are limited.

Aqueous Solubility Limitations

The compound shows limited aqueous solubility, which is characteristic of fluorenylmethoxycarbonyl-protected amino acids [4] [7] [8]. This poor water solubility results from the large hydrophobic fluorenyl moiety that dominates the molecular interactions. For applications requiring aqueous compatibility, co-solvent systems are typically employed, with dimethyl sulfoxide-water mixtures being particularly effective.

Base Sensitivity and Fmoc Deprotection Kinetics

Mechanistic Framework of Base-Catalyzed Deprotection

9-Fluorenylmethoxycarbonyl-5-aminovaleric acid exhibits characteristic base sensitivity inherent to all fluorenylmethoxycarbonyl protecting groups [12] [13] [14]. Recent mechanistic investigations have revealed that the deprotection proceeds via an ion-pair E1cB mechanism or irreversible E1cB mechanism, representing a significant advancement in understanding this fundamental transformation [12].

| Parameter | Value/Description | Notes | Source |

|---|---|---|---|

| Deprotection Mechanism | Ion-pair E1cB or irreversible E1cB | Two-step: elimination + decarboxylation | [12] [15] [16] |

| Typical Base Catalyst | Piperidine | Most commonly used for SPPS | [13] [17] |

| Base Concentration | 20-30% v/v (typical SPPS) | Large excess used in practice | [13] [15] |

| Primary Solvent | Dimethylformamide (DMF) | Polar aprotic solvent preferred | [13] [17] |

| Temperature | Room temperature (20-25°C) | Mild conditions sufficient | [12] [15] |

| Reaction Time | 2-10 minutes (typical SPPS) | Fast reaction under normal conditions | [15] [17] |

| Primary KIE (β-deuterium) | 2.0 ± 0.1 | Small KIE suggests E1cB mechanism | [12] |

| Secondary KIE (α-deuterium) | No significant effect observed | Rules out E2 mechanism | [12] |

| Rate-determining Step | C-H bond cleavage at β-position | Confirmed by KIE studies | [12] [15] |

| pH Sensitivity | Highly base-sensitive, acid-stable | Stable under acidic conditions | [14] [18] |

Kinetic Isotope Effect Studies

Comprehensive kinetic isotope effect investigations have provided crucial insights into the deprotection mechanism [12]. The observed primary kinetic isotope effect of 2.0 ± 0.1 for β-deuterium substitution confirms that carbon-hydrogen bond cleavage occurs in the rate-determining step. Significantly, no secondary kinetic isotope effect was observed for α-deuterium substitution, which rules out a concerted E2 elimination mechanism and supports the E1cB pathway [12].

Deprotection Kinetics and Conditions

Under standard solid-phase peptide synthesis conditions, 9-fluorenylmethoxycarbonyl-5-aminovaleric acid undergoes rapid deprotection in the presence of piperidine (20-30% v/v in dimethylformamide) at room temperature [13] [15]. The reaction typically reaches completion within 2-10 minutes, making it highly suitable for automated synthesis protocols [15] [17].

The two-step deprotection process involves initial elimination to form dibenzofulvene and a carbamic acid intermediate, followed by rapid decarboxylation to yield the free amino acid [12] [16]. The rate-determining step has been conclusively identified as the carbon-hydrogen bond cleavage at the β-position of the fluorene system [12] [15].

Alternative Base Systems

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant